molecular formula C30H15FeN3Na3O15S3 B12401088 trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate

trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate

Cat. No.: B12401088
M. Wt: 878.5 g/mol
InChI Key: ZHHKVLCBIBQGKO-ZYOXSMCHSA-H
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Description

Trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate, also known as Naphthol Green B, is an acidic nitroso dye. It is widely used in various applications due to its strong affinity for proteins and its vibrant green color. This compound is particularly notable for its use in dyeing anodized aluminum, coating and surface coloring of paper, cosmetics, and drugs for external use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate involves the reaction of iron(III) chloride with 5-nitroso-6-oxidonaphthalene-2-sulfonic acid in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain uniformity. The reaction mixture is heated to the desired temperature, and the product is continuously filtered and dried to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its strong affinity for proteins and other biological molecules. The iron(III) center can interact with various molecular targets, facilitating electron transfer reactions and binding to specific sites on proteins. This interaction can lead to changes in the protein’s structure and function, making it useful in various biological assays and applications .

Comparison with Similar Compounds

Similar Compounds

    Trisodium trioxalatoferrate: Another iron(III) complex with different ligands.

    Trisodium 4-hydroxy-3-[(2-methoxy-5-methyl-4-[(2-(sulphonatooxy)ethyl]sulphonyl]phenyl)azo]-6-[(3-sulphonatophenyl)amino]naphthalene-2-sulfonate: A similar dye with different substituents.

Uniqueness

Trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate is unique due to its specific combination of iron(III) and the naphthalene sulfonate ligand, which provides its distinct green color and strong affinity for proteins. This makes it particularly useful in applications where protein interaction and vibrant coloration are required .

Properties

Molecular Formula

C30H15FeN3Na3O15S3

Molecular Weight

878.5 g/mol

IUPAC Name

trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate

InChI

InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,13H,(H,14,15,16);;;;/q;;;+3;3*+1/p-6/b3*11-10+;;;;

InChI Key

ZHHKVLCBIBQGKO-ZYOXSMCHSA-H

Isomeric SMILES

C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].[Na+].[Na+].[Na+].[Fe+3]

Canonical SMILES

C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe+3]

Origin of Product

United States

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